molecular formula C9H7BrF3NO2 B13015711 Methyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate

Methyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate

Cat. No.: B13015711
M. Wt: 298.06 g/mol
InChI Key: CMZAJSWULBLCFL-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate is a high-value chemical intermediate designed for advanced pharmaceutical research and development. This compound features a pyridine ring system substituted with both bromo and trifluoromethyl functional groups, making it a versatile scaffold for constructing more complex target molecules through cross-coupling reactions and further functional group transformations . This acetates primary research application lies in its potential as a key precursor in the discovery of novel TRPV1 (Transient Receptor Potential Vanilloid 1) receptor antagonists . The TRPV1 receptor is a critical non-selective cation channel implicated in the mediation of pain and inflammation . Pyridinyl-containing compounds have been extensively explored as high-affinity ligands for this receptor, with structure-activity relationship (SAR) studies indicating that substituents like the trifluoromethyl group on the pyridine ring are essential pharmacophoric elements for potent antagonist activity . The bromine atom serves as an excellent synthetic handle, allowing researchers to efficiently elaborate the molecular structure via metal-catalyzed couplings (e.g., Suzuki, Sonogashira) to explore structure-activity relationships and optimize drug-like properties . As a strategic building block, this ester enables access to a wide array of potential therapeutic agents targeting chronic pain and neuropathic conditions . It is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO2/c1-16-8(15)3-7-6(9(11,12)13)2-5(10)4-14-7/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZAJSWULBLCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=N1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.

  • Base-mediated hydrolysis : Reaction with sodium hydroxide in methanol (1.5–2.0 eq NaOH, 20–25°C, 4–6 h) followed by acidification with HCl produces 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetic acid with >85% yield.

  • Acid-mediated hydrolysis : Prolonged reflux in concentrated hydrochloric acid (6N HCl, 100°C, 24 h) also achieves hydrolysis but with lower yields (~76%) due to competing side reactions .

Nucleophilic Aromatic Substitution

The bromine atom at the 5-position of the pyridine ring participates in nucleophilic substitution reactions.

Reaction ConditionsNucleophileProduct YieldKey ObservationsSource
DMSO, 80°C, 12 hSodium methoxide45%Moderate activation by CF₃ group
DMF, 100°C, 24 h (CuI catalyst)Amines (e.g., NH₃)58%Enhanced reactivity with Cu catalysis

Mechanistic Insight :
The electron-withdrawing trifluoromethyl group activates the pyridine ring toward substitution but steric hindrance from the ester group limits reactivity at the 2-position.

Transition Metal-Catalyzed Cross-Coupling

The bromine atom enables Suzuki-Miyaura and Buchwald-Hartwig couplings.

Suzuki-Miyaura Coupling

ConditionsBoronic AcidCatalyst SystemYieldNotes
Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 8hPhenylboronic acid2 mol% Pd, 3 eq base72%Optimal for aryl substitutions
PdCl₂(dppf), CsF, THF, 60°C, 12hVinylboronic ester1.5 mol% Pd65%Requires anhydrous conditions

Buchwald-Hartwig Amination

ConditionsAmineLigandYield
Pd₂(dba)₃, Xantphos, t-BuONa, 100°CMorpholineXantphos (4 mol%)68%

Key Limitation : Steric bulk from the trifluoromethyl group reduces coupling efficiency at the 3-position .

Reduction Reactions

The ester group can be selectively reduced while retaining the bromine and trifluoromethyl substituents.

Reducing AgentSolventTemperatureProductYield
LiAlH₄THF0°C → RT2-(5-Bromo-3-(CF₃)pyridin-2-yl)ethanol82%
DIBAL-HToluene−78°CAldehyde derivative55%

Safety Note : LiAlH₄ reactions require strict exclusion of moisture.

Cyclization Reactions

The compound participates in intramolecular cyclization to form heterocycles.

  • Lactam formation : Treatment with NH₃ in ethanol (reflux, 24 h) yields a six-membered lactam (58% yield) .

  • Thiazole synthesis : Reaction with thiourea and iodine in DMF (120°C, 6 h) produces a thiazole-fused pyridine derivative (41% yield) .

Radical Reactions

Under photoredox conditions, the bromine atom undergoes radical cross-coupling:

  • Decarboxylative coupling : With [Ir(ppy)₃] catalyst and blue LED light, the ester participates in C–C bond formation (yields 50–60%).

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate has shown potential in drug development, particularly as a building block for synthesizing various pharmaceuticals.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit antimicrobial properties. This compound can be modified to enhance its efficacy against bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory Agents

Studies have suggested that trifluoromethylated pyridine derivatives possess anti-inflammatory activity. This compound may serve as a precursor for synthesizing novel anti-inflammatory drugs, which could lead to treatments for conditions like arthritis and other inflammatory diseases .

Agrochemicals

The compound's unique structure also makes it valuable in the agrochemical sector.

Herbicides and Pesticides

This compound can be utilized in developing herbicides or pesticides due to its ability to inhibit specific biological pathways in plants and pests. Its trifluoromethyl group enhances lipophilicity, improving the compound's penetration into plant tissues .

Plant Growth Regulators

Research has indicated that certain pyridine derivatives can act as plant growth regulators. This compound could be modified to enhance its effectiveness as a growth regulator, potentially improving crop yields and resistance to environmental stressors .

Material Science

In addition to biological applications, this compound finds utility in material science.

Polymer Chemistry

The compound can serve as a monomer or additive in polymer synthesis, contributing to the development of specialty polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve resistance to solvents and increase durability .

Coatings and Adhesives

Due to its chemical stability and reactivity, this compound can be employed in formulating advanced coatings and adhesives that require strong bonding properties and resistance to environmental degradation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Methyl 2-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)Acetate (CAS 885949-63-3)
  • Structural Difference : Chlorine replaces bromine at the 5-position.
  • Molecular Weight : 253.61 g/mol (vs. ~272.0 g/mol for the bromo analog, estimated based on atomic mass differences).
  • Impact : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine result in reduced steric hindrance and altered electronic effects. This may influence reactivity in nucleophilic substitution or Suzuki-Miyaura coupling reactions .
Methyl 2-(5-Bromo-3-MethoxyPyridin-2-yl)Acetate (CAS 947688-88-2)
  • Structural Difference : Methoxy (-OCH₃) replaces trifluoromethyl (-CF₃) at the 3-position.
  • Impact: The methoxy group is electron-donating, contrasting with the electron-withdrawing -CF₃.
Methyl 2-(5-Bromopyridin-2-yl)Acetate (CAS 917023-06-4)
  • Structural Difference : Lacks the 3-position trifluoromethyl group.
  • Impact : Absence of -CF₃ reduces the compound’s lipophilicity (logP) and may decrease metabolic stability in vivo. The similarity score of 0.97 (vs. the target compound) highlights structural proximity but distinct physicochemical properties .

Functional Group Modifications

Sodium 2-(5-(Trifluoromethyl)Pyridin-2-yl)Acetate (CAS 1956366-39-4)
  • Structural Difference : Sodium carboxylate replaces the methyl ester.
  • Impact : The ionic form enhances water solubility, making it suitable for aqueous-phase reactions. Molecular weight is 227.12 g/mol, lower than the methyl ester due to the absence of the bromine atom .
Ethyl 2-((2-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)-5-Fluoropyrimidin-4-yl)Thio)Acetate (CAS 1823182-35-9)
  • Structural Difference : Incorporates a pyrimidine-thioether linkage and fluorine substitution.
  • Impact : The added pyrimidine ring and sulfur atom increase molecular complexity (MW: 395.8 g/mol) and may enhance binding to heterocycle-specific biological targets (e.g., kinase inhibitors) .

Comparative Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted)
Target Compound C₉H₇BrF₃NO₂ ~272.0 5-Br, 3-CF₃, methyl ester ~2.8
885949-63-3 C₉H₇ClF₃NO₂ 253.61 5-Cl, 3-CF₃, methyl ester ~2.5
947688-88-2 C₉H₁₀BrNO₃ 276.09 5-Br, 3-OCH₃, methyl ester ~1.9
1956366-39-4 C₈H₅F₃NNaO₂ 227.12 5-CF₃, sodium carboxylate ~0.5 (ionic)
1823182-35-9 C₁₄H₁₀ClF₄N₃O₂S 395.8 Pyrimidine-thioether, 5-F, 3-Cl, 3-CF₃ ~3.5

Biological Activity

Methyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in pharmaceutical research.

  • Molecular Formula : C₉H₇BrF₃NO₂
  • Molecular Weight : 298.06 g/mol
  • CAS Number : 1805222-37-0
  • Boiling Point : 251.3 ± 35.0 °C (predicted) .

Synthesis

The synthesis of this compound involves several steps, including the use of diethyl malonate and various halogenated pyridines. A notable synthetic route includes the transformation of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine into the desired ester through esterification reactions .

Antimicrobial Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various pathogens, including bacteria and fungi. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its membrane permeability and biological activity .

Anti-Chlamydial Activity

Research has shown that derivatives with trifluoromethyl substituents demonstrate selective activity against Chlamydia species. In particular, compounds similar to this compound were found to significantly reduce chlamydial inclusion numbers and alter their morphology in infected cells . The mechanism of action appears to involve disruption of bacterial cell integrity, making these compounds promising candidates for further development.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the trifluoromethyl group is crucial for enhancing biological activity. For instance, when this group is replaced with less electronegative substituents, a marked decrease in activity is observed. This suggests that electron-withdrawing groups may play a vital role in the mechanism by which these compounds exert their effects .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a series of trifluoromethyl-pyridine derivatives, including this compound, exhibited potent activity against both Gram-positive and Gram-negative bacteria. The compounds were assessed for their minimum inhibitory concentrations (MICs), revealing promising results comparable to established antibiotics .
  • Toxicity Assessment : Preliminary toxicity evaluations conducted on human cell lines indicated that this compound showed low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for potential drug development .

Q & A

Q. How can structure-activity relationships (SAR) be explored using analogs?

  • Methodological Answer :
  • Analog Synthesis : Replace bromine with Cl, I, or CF3_3 and compare IC50_{50} values in kinase assays .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (pyridine N) and hydrophobic regions (CF3_3) .

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